Selgantolimod - 2004677-13-6

Selgantolimod

Catalog Number: EVT-282525
CAS Number: 2004677-13-6
Molecular Formula: C14H20FN5O
Molecular Weight: 293.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selgantolimod is classified as a selective TLR8 agonist. TLR8 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) derived from viruses. Upon binding to ssRNA, TLR8 initiates an immune response characterized by the production of antiviral cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12) [, ]. This activation of the innate immune system is thought to contribute to the control and potential elimination of viral infections like CHB.

GS-9688

  • Compound Description: GS-9688 is another name used to refer to Selgantolimod [, , , , , , , ]. It is a potent and selective oral Toll-like receptor 8 (TLR8) agonist. GS-9688 has demonstrated antiviral activity in vitro in HBV-infected hepatocytes and in vivo in the woodchuck model of CHB [].

VTX-2337

  • Compound Description: VTX-2337 is a TLR8 agonist currently undergoing clinical trials as an immune stimulant for cancer treatment [].

TLR7/8 Dual Agonist

  • Compound Description: This unnamed compound served as the starting point for developing Selgantolimod []. It exhibited activity against both TLR7 and TLR8.

GS-9620

  • Compound Description: GS-9620 is a selective TLR7 agonist [].
  • Relevance: By comparing GS-9620 to Selgantolimod (GS-9688), researchers could differentiate the specific downstream effects of TLR8 activation from those of TLR7 activation []. This comparison allows for a better understanding of the distinct roles of TLR7 and TLR8 in immune responses, which is crucial for developing targeted therapies for specific diseases.
Overview

Selgantolimod, also known by its investigational code GS-9688, is a small molecule drug currently under clinical investigation primarily for the treatment of chronic hepatitis B virus infection. It acts as an agonist for Toll-like receptor 8, a critical component of the innate immune system that recognizes viral RNA and triggers immune responses. The compound is being developed by Gilead Sciences and has shown promising results in early-phase clinical trials.

Source and Classification

Selgantolimod is classified as a synthetic organic compound and falls under the category of Toll-like receptor 8 agonists. Its chemical formula is C14H20FN5OC_{14}H_{20}FN_{5}O, with a molecular weight of approximately 293.346 g/mol . The compound is designed to enhance the immune response against chronic hepatitis B by stimulating the immune system to recognize and attack infected cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Selgantolimod involves multiple steps typical for the development of small-molecule pharmaceuticals. While specific synthetic pathways are proprietary, the general approach includes:

  1. Starting Materials: The synthesis likely begins with commercially available precursors that contain the necessary functional groups for TLR8 activation.
  2. Reactions: Key reactions may include amination, alkylation, and possibly cyclization to construct the core structure that interacts with Toll-like receptor 8.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for clinical testing.

The detailed synthetic route remains undisclosed in public literature, emphasizing proprietary methods used by Gilead Sciences.

Molecular Structure Analysis

Structure and Data

Selgantolimod's structure can be represented in various formats including SMILES and InChI. The structural representation indicates a complex arrangement conducive to binding with Toll-like receptor 8:

  • InChIKey: HTCJUBZBSJQWBW-CQSZACIVSA-N
  • CAS Registry Number: 2004677-13-6

The molecular structure features a fluorine atom, which contributes to its biological activity and selectivity towards TLR8 over TLR7, showcasing over 100-fold selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Selgantolimod primarily engages in biochemical interactions rather than traditional chemical reactions seen in organic chemistry. Its mechanism involves:

  1. Binding to Toll-like Receptor 8: Upon administration, Selgantolimod binds to TLR8 on immune cells, triggering dimerization of the receptor.
  2. Signal Transduction: This binding activates downstream signaling pathways involving MyD88 and IRAK proteins, leading to the production of pro-inflammatory cytokines and interferons that enhance antiviral responses .

The specific interactions at the molecular level are critical for its therapeutic efficacy in chronic hepatitis B treatment.

Mechanism of Action

Process and Data

Selgantolimod operates through a well-defined mechanism:

  1. Activation of TLR8: It selectively binds to TLR8, which is crucial for recognizing viral RNA.
  2. Immune Response Modulation: This binding induces a cascade of immune responses characterized by:
    • Increased production of cytokines such as interleukin-1 alpha and interleukin-1 beta.
    • Activation of various immune cell types including CD8+ T cells and natural killer cells.
  3. Antiviral Effects: The resultant immune activation helps in controlling viral replication in hepatocytes infected with hepatitis B virus .

Clinical studies have shown that Selgantolimod can lead to a reduction in hepatitis B surface antigen levels, indicating its potential effectiveness in achieving a functional cure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Selgantolimod exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data would be determined during formulation development.
  • Stability: Stability studies are essential for determining shelf life and storage conditions but are not publicly detailed.

These properties are critical for formulation into oral dosage forms used in clinical trials.

Applications

Scientific Uses

Selgantolimod is primarily being investigated for its therapeutic potential in treating chronic hepatitis B virus infection. Its ability to modulate immune responses positions it as a candidate not only for hepatitis B but potentially for other viral infections where immune enhancement could be beneficial.

  1. Chronic Hepatitis B Treatment: Clinical trials are assessing its safety, tolerability, and antiviral efficacy when administered alongside other antiviral therapies .
  2. Research Tool: Beyond therapeutic applications, Selgantolimod serves as a valuable research tool for studying TLR8-mediated immune responses.
Molecular Pharmacology of Selgantolimod

Structural Characterization and TLR8 Agonist Properties

Selgantolimod (GS-9688) is a synthetic small-molecule agonist with the chemical formula C₁₄H₂₀FN₅O and a molecular weight of 293.34 g/mol. Its systematic IUPAC name is (2S)-2-({2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl}amino)-2-methylhexan-1-ol. The compound features a chiral center at the C2 position of its hexanol chain, with the (S)-enantiomer exhibiting optimal TLR8 binding affinity. The pyrido[3,2-d]pyrimidine scaffold is critical for TLR8 engagement, while the 7-fluoro substitution enhances selectivity over TLR7. The hexanol side chain's stereochemistry influences its interaction with TLR8's hydrophobic binding pocket, particularly with residue Asp545 in the ectodomain [8] [9].

Table 1: Structural and Physicochemical Properties of Selgantolimod

PropertyValue
Molecular FormulaC₁₄H₂₀FN₅O
Molecular Weight293.34 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area96.95 Ų
LogP (XLogP)2.03
TLR8 Agonist ActivityEC₅₀ = 220 nM (IL-12p40 in PBMCs)
TLR7 Selectivity>100-fold (IFN-α EC₅₀ > 50 μM)

Selgantolimod's TLR8 agonism was confirmed through crystallography, demonstrating direct binding to TLR8's ectodomain. In human peripheral blood mononuclear cells (PBMCs), it induces interleukin (IL)-12p40 with an EC₅₀ of 220 nM, while showing minimal TLR7 activity (IFN-α EC₅₀ > 50 μM). This >100-fold selectivity distinguishes it from earlier dual TLR7/8 agonists and is attributed to steric constraints that prevent optimal interaction with TLR7’s binding pocket [8] [9].

Mechanism of TLR8 Activation and Downstream Signaling Pathways

Selgantolimod activates endosomal TLR8 in myeloid cells (monocytes, dendritic cells, Kupffer cells) upon cellular uptake. TLR8 dimerization triggers recruitment of the adaptor protein MyD88, initiating a signaling cascade that phosphorylates IRAK4 and IRAK1. This activates two key pathways:

  • NF-κB pathway: TRAF6-mediated activation induces pro-inflammatory cytokines (IL-12, IL-1β, TNF-α)
  • IRF7 pathway: TRAF3-dependent signaling produces interferons (IFN-γ) [2] [5].

In chronic hepatitis B (CHB) patients, selgantolimod reprograms innate and adaptive immunity:

  • Kupffer cells: Differentiate into immunostimulatory phenotypes, downregulating identity markers (SPIC) and upregulating monocyte-associated genes (S100A12) [5].
  • Cytokine induction: Transient increases in IL-12p40, IL-1RA, IFN-γ, and IP-10 (CXCL10) in serum, promoting Th1 polarization and cytotoxic T-cell responses [1] [6].
  • HBV-specific immunity: Activates CD8⁺ T-cells (IFN-γ⁺ in 50% of patients), mucosal-associated invariant T (MAIT) cells, and natural killer (NK) cells while reducing immunosuppressive regulatory T-cells (Tregs) and monocytic myeloid-derived suppressor cells (M-MDSCs) [2] [3].

Notably, selgantolimod-conditioned media from Kupffer cells inhibits HBV entry into hepatocytes by inducing IL-6-dependent downregulation of NTCP (sodium taurocholate cotransporting polypeptide), the viral receptor [5].

Comparative Analysis with Other TLR Agonists

Selgantolimod’s TLR8 selectivity provides distinct advantages over pan-TLR or TLR7-specific agonists:

Table 2: Selectivity and Functional Profiles of TLR Agonists

AgonistTLR TargetKey Immune EffectsClinical Limitations
SelgantolimodTLR8• Strong IL-12/IL-18 induction in monocytes/macrophages• CD8⁺/NK cell activation without pDC exhaustion• Treg suppressionTransient cytokine flares
Vesatolimod (GS-9620)TLR7• IFN-α induction in plasmacytoid dendritic cells (pDCs)• Moderate NK activationpDC exhaustion with repeated dosing
ImidazoquinolinesTLR7/8• Broad pDC/mDC activation• High IFN-α productionSystemic inflammation and toxicity

Key differentiators:

  • Cell-type specificity: TLR8 is enriched in myeloid dendritic cells (mDCs) and Kupffer cells, whereas TLR7 dominates in pDCs. Selgantolimod avoids TLR7-mediated pDC exhaustion, preserving IFN-α capacity [2] [8].
  • Cytokine profiles: TLR8 activation favors IL-12-driven T-cell priming over IFN-α. IL-12 expands HBV-specific CD8⁺ T-cells and promotes antibody production by B-cells, critical for viral control [3] [6].
  • Transcriptional reprogramming: Unlike TLR7 agonists, selgantolimod reduces Treg frequency and enhances TRAIL⁺ NK cells, counteracting immunosuppression in CHB [2] [3].
  • Efficacy in models: In woodchuck hepatitis models, selgantolimod achieved sustained viral clearance (67% rate vs. <20% for TLR7 agonists), attributed to durable T-cell responses [8].

Pharmacokinetic Profiles: Absorption, Distribution, and Metabolism

Selgantolimod exhibits favorable pharmacokinetics supporting once-weekly oral dosing:

Absorption:

  • Rapid absorption with median Tₘₐₓ = 1–2 hours post-dose
  • Dose-proportional exposure from 0.5–5 mg
  • Food reduces Cₘₐₓ by 24% but extends Tₘₐₓ to 4 hours; however, fed state diminishes pharmacodynamic activity despite modest PK changes [7].

Distribution:

  • Moderate volume of distribution (~200 L in humans)
  • No evidence of accumulation with weekly dosing
  • Plasma protein binding: <50% (unbound fraction facilitates tissue penetration) [4] [7].

Metabolism and Elimination:

  • Primary clearance: Hepatic metabolism via CYP3A4 (oxidation) and UGT1A1/UGT1A3 (glucuronidation)
  • Metabolites: Inactive pyridine-N-oxides and glucuronide conjugates
  • Half-life: ~5 hours in humans
  • Excretion: Predominantly renal (≥80% as metabolites) [4] [7].

Pharmacokinetic/pharmacodynamic (PK/PD) modeling shows near-saturation of cytokine induction at 5 mg, with IL-12p40 and IP-10 serving as key biomarkers. No metabolites exhibit significant TLR8 activity [7].

Properties

CAS Number

2004677-13-6

Product Name

Selgantolimod

IUPAC Name

(2S)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol

Molecular Formula

C14H20FN5O

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m0/s1

InChI Key

HTCJUBZBSJQWBW-AWEZNQCLSA-N

SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Solubility

Soluble in DMSO

Synonyms

Selgantolimod

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Isomeric SMILES

CCCC[C@@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.